molecular formula C14H11ClO B188998 4-Chloro-4'-methylbenzophenone CAS No. 5395-79-9

4-Chloro-4'-methylbenzophenone

Cat. No. B188998
CAS RN: 5395-79-9
M. Wt: 230.69 g/mol
InChI Key: MRIBPIAKCVDXLY-UHFFFAOYSA-N
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Description

4-Chloro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO . It has an average mass of 230.689 Da and a monoisotopic mass of 230.049850 Da . It is also known by other names such as (4-Chlorophenyl)(4-methylphenyl)methanone .


Synthesis Analysis

The synthesis of 4-Chloro-4’-methylbenzophenone can be achieved via Friedel-Crafts Acylation . This involves taking methyl-phenoxide and parachlorobenzoyl chloride as raw materials and using chlorobenzene as a solvent . The reaction is carried out under a low-temperature condition at 35-45°C to prepare 4-chloro-4’-methoxybenzophenone . Then, by directly heating to remove the methyl group, 4-chloro-4’-hydroxybenzophenone is obtained .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-methylbenzophenone consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Chloro-4’-methylbenzophenone has a melting point of 128.5-129°C and a predicted boiling point of 364.5±25.0°C . Its predicted density is 1.178±0.06 g/cm3 .

Scientific Research Applications

Phototransformation and Environmental Impact

4-Chloro-4'-methylbenzophenone, along with similar compounds, has been studied for its phototransformation properties in various environments. The research by Vialaton et al. (1998) explores how 4-chloro-2-methylphenol, a related compound, undergoes phototransformation in water, which is significantly enhanced by the presence of humic substances. This study is crucial in understanding the environmental fate of such compounds when exposed to light, especially in natural waters (Vialaton et al., 1998).

Applications in Food Packaging Analysis

The application of 4-Chloro-4'-methylbenzophenone in the analysis of food packaging materials is noteworthy. Van Hoeck et al. (2010) developed a method for determining benzophenone and 4-methylbenzophenone in breakfast cereals. This method is vital for ensuring food safety, as these compounds are used as photo-initiators in food packaging (Van Hoeck et al., 2010).

Crystal Structure Analysis

The crystal structures of 4-methylbenzophenone have been extensively studied. Kutzke et al. (1996) investigated its stable and metastable crystal phases, providing valuable information for material science and pharmaceutical applications (Kutzke et al., 1996).

Electrochemical Applications

4-Chloro-4'-methylbenzophenone has also been explored in the context of electrochemistry. Schwientek et al. (1999) used derivatives of this compound in the stereoselective electroreduction of prochiral molecules, highlighting its potential in asymmetric synthesis and electrochemical applications (Schwientek et al., 1999).

Photocatalytic Mechanism Elucidation

In the field of photocatalysis, 4-Chloro-4'-methylbenzophenone-related compounds have been studied for their photocatalytic mechanisms. Tolosana-Moranchel et al. (2018) investigated the photocatalytic degradation of phenolic compounds, which is essential for environmental remediation and pollution control (Tolosana-Moranchel et al., 2018).

Biotransformation and Microbial Degradation

The biotransformation capabilities of bacteria for compounds like 4-Chloro-4'-methylbenzophenone have been researched. Arora and Jain (2012) studied a Bacillus sp. strain that could biotransform 4-chloro-2-nitrophenol into other compounds, which is significant for bioremediation and environmental sustainability (Arora & Jain, 2012).

Solid State Photochemistry

Investigations into the solid-state photochemistry of 4-Chloro-4'-methylbenzophenone and its derivatives offer insights into material sciences and photophysics. Ito et al. (1987) focused on how methyl-substituted benzophenones behave under UV irradiation, which is crucial for understanding their stability and reactivity in various applications (Ito et al., 1987).

Human Health and Safety Analysis

In the context of human health, Ye et al. (2008) developed methods for measuring environmental phenols, including 4-methylbenzophenone, in human milk. This research is critical for assessing exposure and potential health risks associated with these compounds (Ye et al., 2008).

Safety And Hazards

4-Chloro-4’-methylbenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(4-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIBPIAKCVDXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202240
Record name Benzophenone, 4-chloro-4'-methyl-
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-methylbenzophenone

CAS RN

5395-79-9
Record name 4-Chloro-4′-methylbenzophenone
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Record name 4-Chloro-4'-methylbenzophenone
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Record name Benzophenone, 4-chloro-4'-methyl-
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Record name 4-Chloro-4'-methylbenzophenone
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Synthesis routes and methods I

Procedure details

An 80° C. stirred solution of p-toluoyl chloride (10.0 g, 64.7 mmol) in chlorobenzene (15 ml) was treated in portions with aluminum chloride (8.63 g, 64.7 mmol) over 20 minutes. The mixture was stirred 15 hours at 80° C., cooled, and quenched by addition of ice-water and concentrated hydrochloric acid (10 ml). The mixture was extracted twice with diethyl ether and once with a small volume of dichloromethane. The combined extracts were washed with water, 10% (w/v) aqueous sodium hydroxide, and water, dried over anhydrous magnesium sulfate, and evaporated to dryness under vacuum. The residue was dissolved in boiling n-hexane, treated with activated charcoal, and filtered hot. The filtrate was cooled and the product was collected by filtration and dried to provide 7.57 g (51%) of 4-(4-chlorobenzoyl) toluene, m.p. 122°-123° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

175 g of 4-chlorobenzoyl chloride are added dropwise at about 70° C. to a mixture of 553 g of toluene and 140 g of AlCl3. After completion of the evolution of HCl, the reaction mixture is added to 1 1 of water, and the solid obtained is separated off and recrystallized from 20 ethanol/toluene (50:1 parts by wt). 112.7 g of 4'-chloro-4-methylbenzophenone (melting point 129° C. to 130° C.; content of 4,4,-isomer>99.5% by GCSA) are obtained. 4-(4-Chlorobenzoyl)benzoic acid (melting point 256° C. to 258° C.) is accessible from this in 95% yield by oxidation. This acid is converted into the acid chloride by phosgenation. 97.7 g of 4-(4-chlorobenzoyl)benzoyl chloride, dissolved in 250.0 g of fluorobenzene, are added dropwise at 60° C. to 85° C. to a mixture of 254.5 g of fluorobenzene and 49.0 g of AlCl3. After the evolution of gas is complete, the reaction mixture is added to 0.5 1 of water and, after distillative removal of excess fluorobenzene, the precipitate is separated off, washed until neutral and recrystallized from chlorobenzene. Yield of 1-(4chlorobenzoyl-4-(4-fluorobenzoyl)benzene: 54.0 g (melting point 211° C. to 212° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
W Blakey, HA Scarborough - Journal of the Chemical Society …, 1928 - pubs.rsc.org
… The formation of a single product on the further substitution of 4’-chloro-4-methylbenzophenone was to be expected from a consideration of the substitut’ion products of 4-chloro- and of …
Number of citations: 0 pubs.rsc.org
HP Newton, PH Groggins - Industrial & Engineering Chemistry, 1935 - ACS Publications
… Amination of 4-chloro-4 '-methylbenzophenone was effected by treating 0.1 mole of the material with 315 grams (5.19 moles) of 28 per cent aqueous ammonia, in the presence of 2.223 …
Number of citations: 10 pubs.acs.org
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
… Depending on the machinery type, different technical variables such as diameter, required air flow rate, required floor space, 4-Chloro-4'-Methylbenzophenone High Quality Products …
Number of citations: 0 www.sotech.co.kr
S Arfania, AR Sayadi, MR Khalesi - … of the Southern African Institute of …, 2017 - sotech.co.kr
Flotation is one of the most widely used operations in mineral processing plants and assumes a significant share of the total milling costs. 4-Chloro-4'-Methylbenzophenone High Quality …
Number of citations: 0 www.sotech.co.kr
EC Hagberg, B Goodridge, O Ugurlu… - …, 2004 - ACS Publications
… When 4-chloro-4‘-methylbenzophenone was reacted using the conditions described in the literature (2 equiv of bleach and 2 equiv of benzyltriethylammonium chloride), a yield of only …
Number of citations: 18 pubs.acs.org
S Ushijima, S Dohi, K Moriyama, H Togo - Tetrahedron, 2012 - Elsevier
Aromatic ketones were efficiently prepared in good yields by the reactions of aryl bromides with n-BuLi, followed by the reactions with aromatic aldehydes or aliphatic aldehydes and the …
Number of citations: 45 www.sciencedirect.com
WE Bachmann, FH Moser - Journal of the American Chemical …, 1932 - ACS Publications
The arid chloride of trans-1, 2-cyclobutanedicarboxylic arid has been shown to react normally with benzene in the presence of aluminum chloride to give a mixture of the cis and trans …
Number of citations: 39 pubs.acs.org
G Zheng, P Wang, M Cai - Chinese Journal of Chemistry, 2009 - Wiley Online Library
A variety of biaryl ketones can be conveniently synthesized in good to high yields via the first heterogeneous carbonylative Suzuki coupling of arylboronic acids with aryl iodides under …
Number of citations: 28 onlinelibrary.wiley.com
NL Mong, E Niesor, CL Bentzen - Journal of medicinal chemistry, 1987 - ACS Publications
New diphosphonate compounds and related derivatives1 were synthesized and investigated fortheir activity in specifically inducing plasma high density lipoproteins (HDL) and high …
Number of citations: 79 pubs.acs.org
M Cai, G Zheng, L Zha, J Peng - 2009 - Wiley Online Library
The first heterogeneous carbonylative Suzuki–Miyaura cross‐coupling reaction of arylboronic acids with aryl iodides under an atmospheric pressure of carbon monoxide has been …

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